molecular formula C17H21N3O4S B3578229 N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide

N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide

Cat. No.: B3578229
M. Wt: 363.4 g/mol
InChI Key: IQCRUAAQGHMALX-UHFFFAOYSA-N
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Description

N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide typically involves multiple steps, each requiring specific reagents and conditions. The general synthetic route may include:

    Formation of the Glycinamide Backbone: This step involves the reaction of glycine with appropriate protecting groups to form the glycinamide backbone.

    Introduction of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the glycinamide backbone with pyridin-3-ylmethyl halide under basic conditions.

    Attachment of the 2-methoxy-5-methylphenyl Group: This step involves the coupling of the glycinamide derivative with 2-methoxy-5-methylphenyl boronic acid using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the glycinamide derivative with methylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of N2-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-3-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N2-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide can be compared with other similar compounds, such as:

    N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide: Lacks the methyl group on the phenyl ring.

    N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide: Has a different position of the pyridinyl group.

    N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)alaninamide: Contains an alaninamide backbone instead of glycinamide.

Properties

IUPAC Name

2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-13-6-7-16(24-2)15(9-13)20(25(3,22)23)12-17(21)19-11-14-5-4-8-18-10-14/h4-10H,11-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCRUAAQGHMALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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